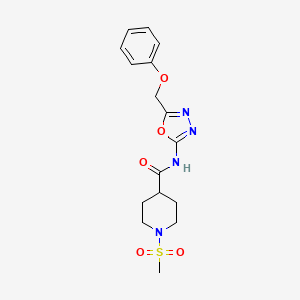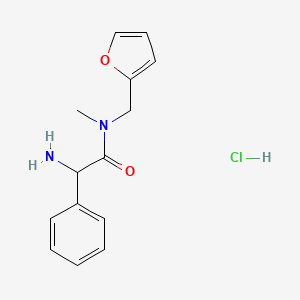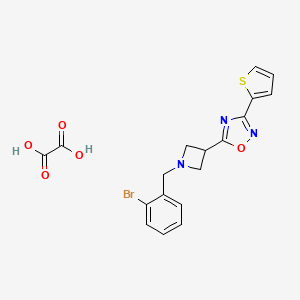
1-(methylsulfonyl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Oxadiazole derivatives, including those bearing the piperidine moiety, have garnered interest in the research community due to their wide range of biological activities. These compounds are synthesized through various methods, involving the reaction of different organic acids into corresponding esters, hydrazides, and oxadiazole thiols. The final compounds are then achieved by reacting these thiols with halides in the presence of a base and a polar aprotic solvent. Such derivatives are explored for their potential in addressing various diseases, including cancer and microbial infections, due to their significant biological activities (Khalid et al., 2016).
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives involves several key steps, starting from the reaction of benzenesulfonyl chloride with ethyl isonipecotate to produce intermediate compounds. These intermediates are then reacted with various N-aralkyl/aryl substituted 2-bromoacetamides in the presence of weak bases and polar aprotic solvents to yield the target compounds. Spectral analysis, including 1H-NMR, IR, and mass spectroscopy, is employed to elucidate the structures of the synthesized compounds, confirming their expected chemical structure (Khalid et al., 2016).
Molecular Structure Analysis
Molecular structure analysis of these compounds is critical to understanding their biological activity. Techniques like X-ray crystallography, NMR spectroscopy, and molecular docking studies are employed to gain insights into the molecular configuration, stereochemistry, and potential binding interactions with biological targets. These studies help in identifying key molecular interactions that contribute to the biological activities observed (Kumara et al., 2017).
Chemical Reactions and Properties
The chemical properties of these compounds are characterized by their ability to undergo various reactions, including substitutions and conversions into different functional groups. These reactions are crucial for modifying the compounds to enhance their biological activity or to understand their mechanism of action. The chemical reactivity, including electrophilic and nucleophilic sites, plays a significant role in their biological interactions (Winterwerber et al., 2006).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are important for their formulation and delivery in a biological context. These properties are determined using various analytical techniques, including differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solubility tests. Understanding the physical properties is essential for drug design and development processes (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
Chemical properties, such as reactivity with biological targets, stability under physiological conditions, and the ability to interact with enzymes or receptors, are critical for the therapeutic efficacy of these compounds. Studies on enzyme inhibition, receptor binding, and antimicrobial activity provide insights into the chemical behavior of these compounds in a biological environment (Khalid et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Spectral Analysis
The synthesis of 1,3,4-oxadiazole bearing compounds, including variations similar to the specified compound, is a significant area of research due to their biological activities. These compounds are synthesized through a series of chemical reactions, starting from basic chemical precursors to complex derivatives. Spectral analysis techniques such as 1H-NMR, IR, and mass spectrometry are crucial for elucidating the structures of synthesized compounds, ensuring their correct formation and purity.
- Synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide has been explored, demonstrating their moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Biological Evaluation
The biological activities of these compounds, especially their antimicrobial and anticancer properties, are a major focus. For example, certain derivatives have shown promising results as potential anticancer agents, with specific compounds demonstrating strong anticancer activity relative to standard drugs in preclinical models.
- Research on propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole for anticancer applications revealed that some derivatives exhibit low IC50 values, indicating strong anticancer potential (Rehman et al., 2018).
Antimicrobial Activities
The antimicrobial potential of these compounds against various bacterial strains has been extensively studied. This includes evaluating their minimum inhibitory concentrations (MICs) against pathogens like Salmonella typhi, Escherichia coli, and Staphylococcus aureus, providing insights into their therapeutic potential.
- Acetamide derivatives bearing azinane and 1,3,4-oxadiazole cores were synthesized and evaluated for their antibacterial potentials, with certain compounds showing moderate inhibitory effects against Gram-negative bacterial strains (Iqbal et al., 2017).
Enzyme Inhibition Studies
Some derivatives have been subjected to enzyme inhibition studies, particularly targeting enzymes relevant to diseases like Alzheimer's. The inhibition of specific enzymes could offer therapeutic benefits, underscoring the potential of these compounds in drug development.
- A series of new N-substituted derivatives was synthesized to evaluate new drug candidates for Alzheimer’s disease, focusing on enzyme inhibition activity against acetylcholinesterase (AChE), with several compounds showing promise as new drug candidates (Rehman et al., 2018).
Propiedades
IUPAC Name |
1-methylsulfonyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5S/c1-26(22,23)20-9-7-12(8-10-20)15(21)17-16-19-18-14(25-16)11-24-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZBNFNWHGOREL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(O2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(methylsulfonyl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-dimethylphenyl)-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2492653.png)
![4-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2492655.png)
![N-[2-[3-(Trifluoromethyl)pyrazol-1-yl]phenyl]prop-2-enamide](/img/structure/B2492656.png)




![N-(3-chloro-4-fluorophenyl)-2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2492664.png)
![3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]propanamide](/img/structure/B2492666.png)

![{4-[4-(Ethanesulfonyl)piperazin-1-yl]phenyl}boronic acid](/img/structure/B2492670.png)

![1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B2492674.png)